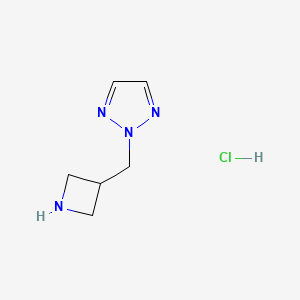
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Research has revealed the potential of azetidinone derivatives, which include compounds structurally related to 2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride, as anti-tubercular agents. A study by Thomas, George, and Harindran (2014) focused on designing novel azetidinone analogues incorporating the 1, 2, 4-triazole moiety to assess their anti-tubercular efficacy. The analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in combating tuberculosis. This signifies the relevance of these compounds in medical research, particularly in developing new treatments for tuberculosis, a major global health challenge (Thomas, George, & Harindran, 2014).
MMP-2 Inhibition for Cancer Therapy
In the context of cancer therapy, a series of (aryltriazolyl)methylaziridines, closely related to the azetidinyl-triazole class, was synthesized and evaluated for their selectivity as inhibitors of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cancer progression. This study by Kreituss et al. (2013) introduced a novel class of hydroxamic acid-free MMP inhibitors. The findings demonstrated significant inhibition of MMP-2, suggesting a potential therapeutic application in treating diseases associated with MMP-2 activity, including cancer (Kreituss et al., 2013).
Antibacterial and Antifungal Applications
Compounds with the azetidinyl-triazole structure have been synthesized and evaluated for their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents. For instance, Kohli, Srivastava, and Srivastava (2008) synthesized (N-Phenothiazinomethyl)-4-[N-(3-chloro-2-oxo-4-substituted-azetidin)]-5-mercapto-1,2,4-triazoles and assessed their efficacy against selected microbial strains. The compounds showed promising antibacterial and antifungal activities, presenting a valuable contribution to the search for novel antimicrobial agents (Kohli, Srivastava, & Srivastava, 2008).
Eigenschaften
IUPAC Name |
2-(azetidin-3-ylmethyl)triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-9-10(8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARIRIRXPHKFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)



![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)


![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)

![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)

![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)